Casopitant metabolite M13, also known as GSK525060, is a significant metabolite of casopitant, a potent and selective antagonist of the neurokinin-1 receptor. Originally developed for the prevention of chemotherapy-induced nausea and vomiting, casopitant has been extensively studied for its pharmacokinetics and metabolic pathways in various species, including humans, dogs, and rats. M13 is particularly notable due to its role in the metabolism of casopitant and its therapeutic implications.
Casopitant was synthesized by GlaxoSmithKline and has undergone various studies to understand its pharmacological properties and metabolic disposition. The primary research surrounding M13 focuses on its formation from casopitant and its subsequent biological activity.
Casopitant metabolite M13 falls under the classification of neurokinin-1 receptor antagonists. It is categorized within the broader class of piperidinecarboxamides, which are known for their role in modulating neurokinin signaling pathways.
The synthesis of casopitant metabolite M13 involves metabolic transformations of the parent compound, casopitant. The primary synthetic pathway includes:
The metabolic pathway leading to M13 involves cytochrome P450 enzymes, which facilitate oxidation reactions. The specific enzymes responsible for these transformations have been identified in various studies, highlighting the enzyme-substrate interactions that lead to the formation of M13 from casopitant.
The molecular structure of casopitant metabolite M13 features a hydroxylated derivative of the original casopitant compound. The structural modifications include:
Molecular weight and structural formula data for M13 indicate that it retains significant portions of the original casopitant structure while incorporating functional groups that enhance its pharmacological properties.
Casopitant metabolite M13 is primarily formed through metabolic reactions involving:
The formation of M13 from casopitant illustrates a complex interplay between various enzymatic pathways, emphasizing the importance of metabolic stability and reactivity in drug design. Studies have shown that M13 can also undergo further metabolism, resulting in additional metabolites that may possess distinct biological activities.
M13 acts as an antagonist at the neurokinin-1 receptor, similar to its parent compound. Its mechanism involves:
Pharmacokinetic studies reveal that M13 maintains effective plasma concentrations necessary for receptor antagonism while displaying favorable absorption characteristics across different species.
Casopitant metabolite M13 exhibits properties typical of small organic molecules:
Chemical analyses indicate that M13 possesses functional groups that allow for hydrogen bonding and interactions with biological targets. Its reactivity profile suggests potential for further modifications or derivatizations to enhance therapeutic outcomes.
Casopitant metabolite M13 has several applications in scientific research:
CAS No.: 3089-11-0
CAS No.:
CAS No.: 82388-11-2
CAS No.: 62690-67-9